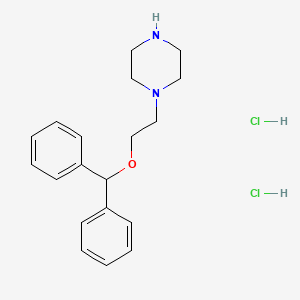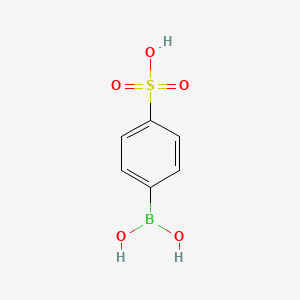
4-(Aminomethyl)-3-fluorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound seems to be related to 4-(Aminomethyl)benzoic acid . This compound is a member of benzoic acids and may be useful as an antifibrinolytic agent .
Synthesis Analysis
There are some studies related to the synthesis of compounds similar to 4-(Aminomethyl)-3-fluorophenol. For instance, a study discusses the synthesis of 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutylamino}benzyl ester .Molecular Structure Analysis
The molecular structure of 4-(Aminomethyl)benzoic acid, a related compound, has been analyzed . The molecular formula is C8H9NO2 .Chemical Reactions Analysis
A study discusses the catalytic reactions directed by a structurally well-defined aminomethyl cyclopalladated complex .Physical And Chemical Properties Analysis
The physical and chemical properties of a substance include characteristics such as mass, color, and volume (physical properties), and its ability to react to form new substances (chemical properties) .Aplicaciones Científicas De Investigación
Unnatural Amino Acid Derivative
“4-(Aminomethyl)-3-fluorophenol” acts as an unnatural amino acid derivative . Unnatural amino acids are those not naturally encoded or found in the genetic code. They have a wide range of applications in scientific research, including the study of protein structure and function, and the design of novel enzymes.
Antifibrinolytic Agent
This compound is also used as a type 2 antifibrinolytic agent . Antifibrinolytic agents are medications that promote blood clotting by preventing the breakdown of fibrin, a protein that forms a mesh-like structure to hold blood clots together. This application is particularly important in the medical field, especially in surgeries and conditions that involve excessive bleeding.
Synthesis of 4-Guanidinomethylbenzoic Acid
“4-(Aminomethyl)-3-fluorophenol” reacts with 2-methyl-isothiourea sulfate to prepare 4-guanidinomethylbenzoic acid . This reaction is significant in organic chemistry research and the resulting compound, 4-guanidinomethylbenzoic acid, may have potential applications in various fields.
Pharmaceutical Intermediates
The compound is used as a pharmaceutical intermediate . Pharmaceutical intermediates are compounds that are used in the production of active pharmaceutical ingredients. They play a crucial role in the development and production of a wide range of medications.
Organic Synthesis
“4-(Aminomethyl)-3-fluorophenol” can be used as a reagent in organic synthesis. It can facilitate the formation of a covalent bond between two functional groups, making it a valuable tool in the synthesis of a variety of compounds.
Catalyst in Biochemical Reactions
This compound can act as a catalyst in biochemical reactions. In this role, it can speed up the reaction rate without being consumed in the process, making it a useful tool in various biochemical research and industrial applications.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
While specific future directions for 4-(Aminomethyl)-3-fluorophenol are not available, there is ongoing research into the properties and applications of related compounds. For example, organic–inorganic two-dimensional halide perovskites (2DPKs) have emerged as a platform for understanding organic–inorganic interactions, tuning quantum confinement effects, and realizing efficient and durable optoelectronic devices .
Propiedades
IUPAC Name |
4-(aminomethyl)-3-fluorophenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c8-7-3-6(10)2-1-5(7)4-9/h1-3,10H,4,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSAMJPQAGOBGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)F)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30610095 |
Source


|
| Record name | 4-(Aminomethyl)-3-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30610095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)-3-fluorophenol | |
CAS RN |
754971-62-5 |
Source


|
| Record name | 4-(Aminomethyl)-3-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30610095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

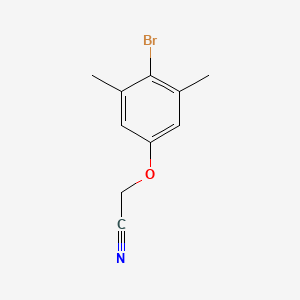

![1-[(1-Aminopropan-2-YL)oxy]-2-methylbenzene](/img/structure/B1290204.png)
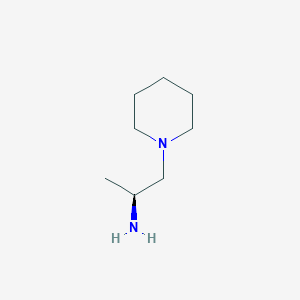
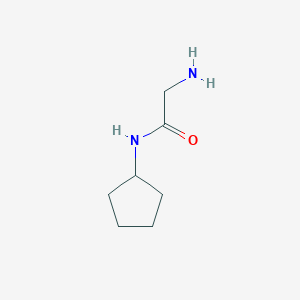



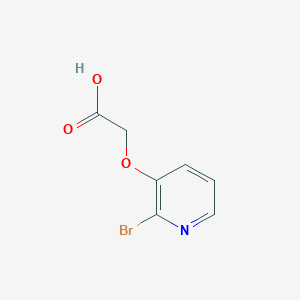

![Ethanol, 2-[[(2-fluorophenyl)methyl]thio]-](/img/structure/B1290235.png)
